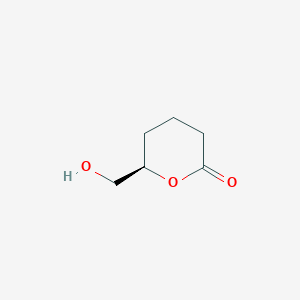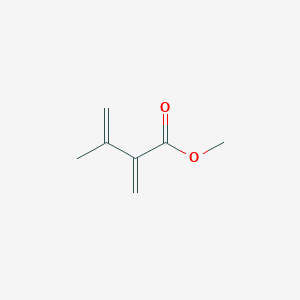
Methyl 3-methyl-2-methylidenebut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-methylidenebut-3-enoate can be synthesized through the esterification of 3,3-dimethylacrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions . The reaction can be represented as follows:
CH2(C(CH3)2COOH)+CH3OH→CH2(C(CH3)2COOCH3)+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 3,3-Dimethylacrylic acid.
Reduction: 3,3-Dimethyl-2-butanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavorings due to its fruity odor.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets. As an α,β-unsaturated ester, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial in its role as a building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: Another α,β-unsaturated ester with similar reactivity but different structural features.
Methyl crotonate: Similar ester but with a different alkyl group.
Uniqueness
Methyl 3-methyl-2-methylidenebut-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and odor properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
132682-81-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 3-methyl-2-methylidenebut-3-enoate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)7(8)9-4/h1,3H2,2,4H3 |
InChI Key |
VLIKKTQUHUDSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
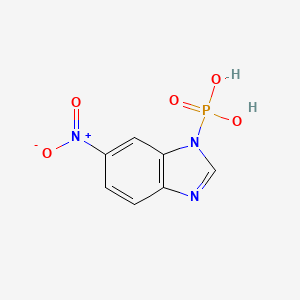
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
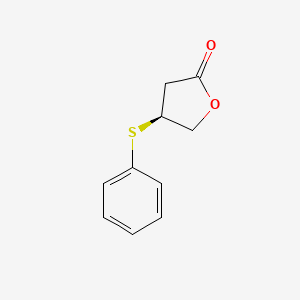
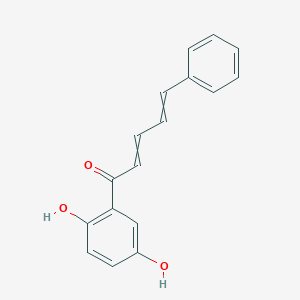
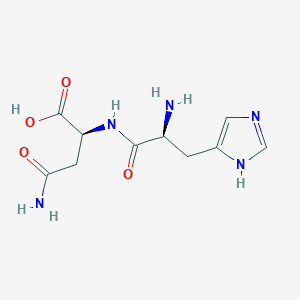
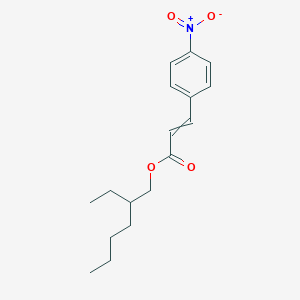
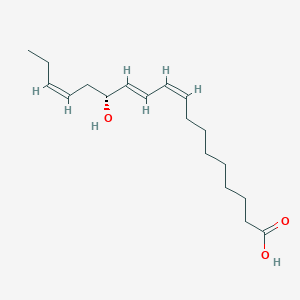
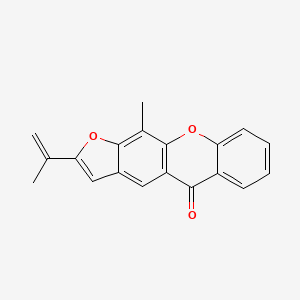
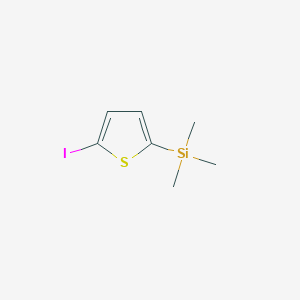
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
